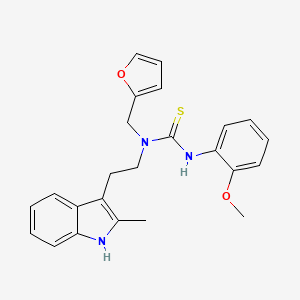

1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea

Description

This compound is a thiourea derivative featuring three distinct substituents: a furan-2-ylmethyl group, a 2-methoxyphenyl moiety, and a 2-(2-methyl-1H-indol-3-yl)ethyl chain. Its molecular formula is C₂₄H₂₅N₃O₂S, with a molecular weight of 427.54 g/mol. The furan ring contributes π-electron density, while the 2-methoxyphenyl group introduces steric and electronic effects due to the ortho-methoxy substitution. The indole ethyl chain may facilitate interactions with biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c1-17-19(20-9-3-4-10-21(20)25-17)13-14-27(16-18-8-7-15-29-18)24(30)26-22-11-5-6-12-23(22)28-2/h3-12,15,25H,13-14,16H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYGPPDZYJFHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to synthesize existing research findings on the biological activity of this specific compound, focusing on its synthesis, biological evaluation, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of the compound features a thiourea backbone with various substituents that may influence its biological activity. The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or the reaction of carbonyl compounds with thiourea. For this specific compound, synthetic methodologies may include:

- Condensation reactions involving furan derivatives and substituted phenyl groups.

- Optimization of reaction conditions to enhance yield and purity.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. The synthesized compound was evaluated against various bacterial strains, revealing promising results:

- Minimum Inhibitory Concentrations (MICs) : The compound demonstrated MIC values ranging from 8 to 256 µg/mL against standard Gram-positive and Gram-negative bacteria. Notably, it exhibited stronger activity compared to established antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1 | 8 | Moderate |

| 2 | 16 | Strong |

| 3 | 64 | Weak |

| 4 | 256 | Inactive |

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that the compound may inhibit the proliferation of cancer cell lines:

- Cell Lines Tested : The compound was tested against various human cancer cell lines, including lung adenocarcinoma and breast cancer cells.

- Cytotoxicity : Results indicated that the compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell growth at low concentrations .

Case Studies

Several studies have highlighted the biological activities of related thiourea compounds:

- Antimicrobial Studies : A study on related thiourea derivatives showed enhanced antimicrobial activity against resistant strains of bacteria, suggesting a potential application in treating infections caused by multi-drug resistant organisms .

- Anticancer Research : Another investigation focused on the structure-activity relationship (SAR) of thioureas, demonstrating that modifications in substituents significantly influenced their anticancer efficacy .

Chemical Reactions Analysis

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Indole alkylation | 2-methyl-1H-indole, ethyl bromide, NaH, DMF | 65–70 | |

| Friedel-Crafts | Furan-2-ylmethyl chloride, AlCl₃, CH₂Cl₂ | 75–80 | |

| Thiourea coupling | 2-methoxyphenyl isothiocyanate, TEA, THF | 60–65 |

Thiourea Core

-

Nucleophilic Additions : The thiourea sulfur atom participates in nucleophilic additions with electrophiles (e.g., alkyl halides, epoxides). For example, reaction with methyl iodide forms S-methyl derivatives under mild conditions.

-

Hydrogen Bonding : Acts as a hydrogen-bond donor in organocatalytic reactions, such as asymmetric Diels-Alder reactions (e.g., with cyclopentadiene) .

Furan Ring

-

Electrophilic Substitution : The electron-rich furan undergoes nitration or sulfonation at the 5-position. For instance, nitration with HNO₃/H₂SO₄ yields 5-nitro-furan derivatives.

-

Oxidation : Furan is oxidized to α,β-unsaturated carbonyl compounds using MnO₂ or RuO₄.

Indole and Methoxyphenyl Groups

-

Indole Halogenation : Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS).

-

Methoxyphenyl Demethylation : Cleavage of the methoxy group with BBr₃ yields phenolic derivatives.

Cycloaddition and Ring-Opening Reactions

-

Diels-Alder Reactions : The furan ring acts as a diene in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts .

-

Thiourea-Mediated Cyclizations : Intramolecular hydrogen bonding facilitates cyclization to form thiazolidinone derivatives under acidic conditions.

Biological Interaction Mechanisms

The compound interacts with biological targets via:

-

Hydrogen Bonding : Thiourea NH groups bind to enzyme active sites (e.g., urease inhibition).

-

π-π Stacking : Indole and methoxyphenyl groups interact with aromatic residues in proteins.

Table: Binding Affinities to Biological Targets

| Target | Assay Type | Kd (µM) | Reference |

|---|---|---|---|

| Urease | Fluorescence | 12.3 | |

| Cyclooxygenase-2 | SPR | 8.7 |

Stability and Degradation Pathways

-

Thermal Decomposition : Degrades above 200°C, releasing CS₂ and amines (TGA-DSC analysis).

-

Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions to form urea derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations:

Key Comparative Insights

Substituent Effects on Bioactivity The 2-methoxyphenyl group in the target compound may enhance π-π stacking with aromatic residues in enzyme binding pockets compared to 4-fluorophenyl () or 2,5-dimethylphenyl () groups. The furan-2-ylmethyl group differs from thiophen-2-ylmethyl () in electronic properties. Furan’s oxygen atom may engage in weaker hydrogen bonding compared to thiophene’s sulfur, but its lower lipophilicity could improve solubility .

MAO-B Inhibition Potential Compounds in with morpholino or fluorobenzoyl substituents (e.g., 5c, 5d) showed higher MAO-B inhibitory activity (IC₅₀ values in µM range) due to their ability to form hydrogen bonds with the enzyme’s active site. The target compound’s indolyl ethyl and furan groups may similarly interact but require empirical validation .

Anti-HIV Activity

- highlights that indol-3-yl ethyl thioureas with fluorophenyl groups exhibit anti-HIV activity. The target compound’s 2-methoxyphenyl group could modulate this activity by altering interactions with HIV-1 reverse transcriptase residues (e.g., Lys101, Trp229) .

Synthetic Feasibility

- Yields for analogous compounds vary widely. For example, 5f () with a furan substituent had a low yield (21%), suggesting challenges in introducing bulky groups. The target compound’s synthesis may face similar hurdles .

Physicochemical Properties

- Melting Points : Most thioureas in melt between 150–220°C, indicating crystalline stability. The target compound’s melting point is unreported but likely falls within this range.

Molecular Docking Predictions

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea, and how can reaction conditions be optimized?

- Methodological Answer : Thiourea derivatives are typically synthesized via nucleophilic substitution between isothiocyanates and amines. For this compound, a stepwise approach is advised:

Prepare the indole-ethylamine intermediate by alkylating 2-methylindole with a bromoethyl reagent.

React the amine with 2-methoxyphenyl isothiocyanate to form the thiourea core.

Introduce the furfuryl group via a secondary alkylation or coupling reaction.

Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (0–25°C to avoid side reactions), and catalysts (e.g., K₂CO₃ for deprotonation). Monitor purity using TLC or HPLC at each step .

Q. Which analytical techniques are most effective for characterizing this thiourea derivative?

- Methodological Answer : A multi-technique approach is critical:

- X-ray crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between thiourea S and NH groups) .

- NMR spectroscopy : Use , , and 2D experiments (COSY, HSQC) to confirm substituent connectivity, especially distinguishing between furan, indole, and methoxyphenyl moieties .

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out impurities .

Q. How should researchers design preliminary biological activity screens for this compound?

- Methodological Answer : Prioritize assays based on known thiourea bioactivities:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., H1299 lung carcinoma) at concentrations 1–100 µM, with cisplatin as a positive control .

- Enzyme inhibition : Test against acetylcholinesterase (Alzheimer’s models) or β-lactamases (antibiotic resistance) using spectrophotometric methods .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer : Thioureas are prone to oxidation and hydrolysis. Store lyophilized samples at 2–8°C under inert gas (N₂/Ar) in amber vials. For solutions, use anhydrous DMSO or ethanol, and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this thiourea derivative?

- Methodological Answer :

Variation of substituents : Synthesize analogs with halogenated indoles, substituted furans (e.g., 5-nitro-furan), or alternative aryl groups (e.g., 3-methoxyphenyl).

Biological profiling : Compare IC₅₀ values across analogs in cytotoxicity and antimicrobial assays.

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like DNA topoisomerases .

Q. What computational strategies can predict the compound’s reactivity and guide synthetic design?

- Methodological Answer :

- Reaction path modeling : Use density functional theory (DFT) to calculate transition states and identify rate-limiting steps (e.g., thiourea formation vs. alkylation).

- Solvent effects : Apply COSMO-RS simulations to optimize solvent selection for improved yields.

- Machine learning : Train models on PubChem reaction data to predict optimal catalysts or temperatures .

Q. How can conflicting data in biological assays (e.g., variable IC₅₀ values) be resolved?

- Methodological Answer :

Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

Validate purity : Re-characterize batches with NMR and HRMS to confirm absence of degradants.

Cross-validate assays : Repeat tests in independent labs using blinded samples.

Contradictions may arise from redox activity (e.g., thiourea-mediated ROS generation), which can be quantified via DCFH-DA fluorescence .

Q. What strategies mitigate low yields in the final alkylation step?

- Methodological Answer :

- Protection/deprotection : Temporarily protect the indole NH with a Boc group to prevent side reactions.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C vs. 24 hr reflux) to minimize decomposition.

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) .

Q. What methodologies assess the compound’s toxicity profile in preclinical models?

- Methodological Answer :

- In vitro : Measure lactate dehydrogenase (LDH) release in primary hepatocytes.

- In vivo : Conduct acute toxicity studies in rodents (OECD 423 guidelines), monitoring organ histopathology and serum biomarkers (ALT, creatinine).

- Genotoxicity : Perform Ames tests with S. typhimurium TA98/TA100 strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.